molecular formula C5H8N4OS B8506091 2-Guanidino-5-hydroxymethylthiazole

2-Guanidino-5-hydroxymethylthiazole

Cat. No.: B8506091
M. Wt: 172.21 g/mol
InChI Key: QEMAHIYPVXFXNF-UHFFFAOYSA-N
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Description

2-Guanidino-5-hydroxymethylthiazole is a thiazole derivative characterized by a guanidino group (-NH-C(NH2)2) at position 2 and a hydroxymethyl (-CH2OH) substituent at position 5 of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties . The guanidino group enhances hydrogen-bonding capacity and basicity, while the hydroxymethyl moiety may improve solubility compared to alkyl or halogen substituents .

Properties

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C5H8N4OS/c6-4(7)9-5-8-1-3(2-10)11-5/h1,10H,2H2,(H4,6,7,8,9)

InChI Key

QEMAHIYPVXFXNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N=C(N)N)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
2-Guanidino-5-hydroxymethylthiazole Guanidino (C2), hydroxymethyl (C5) Not explicitly provided* Estimated ~175–185† Hypothesized: Bioactive scaffold
2-Chloro-5-methylthiazole Chloro (C2), methyl (C5) C₄H₄ClNS 133.6 Research reagent, synthetic intermediate
2-Amino-5-nitrothiazole Amino (C2), nitro (C5) C₃H₂N₃O₂S 144.14 Antiparasitic intermediates
5-Methylthiazole-Thiazolidinone Thiazole-thiazolidinone conjugate Not provided Not provided Anti-inflammatory agents
Thiazole, 2-methyl-5-(2-hydroxyethyl) Methyl (C2), hydroxyethyl (C5) C₆H₉NOS 143.21 Solubility modifier, drug design

†Estimated based on analogs: Guanidino (+59 g/mol) and hydroxymethyl (+31 g/mol) relative to 2-amino-5-methylthiazole (C₄H₅N₂S, MW 113.16).

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in 2-Amino-5-nitrothiazole): Increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Hydrophilic Groups (e.g., hydroxymethyl in the target compound vs. hydroxyethyl in Thiazole, 2-methyl-5-(2-hydroxyethyl)): Improve aqueous solubility, critical for bioavailability . Guanidino vs. Amino: The guanidino group’s stronger basicity (pKa ~12–13) compared to amino (pKa ~9–10) may enhance interactions with acidic biological targets (e.g., enzymes or DNA) .

Physicochemical Properties

  • Solubility: Hydroxymethyl and guanidino groups likely render this compound more water-soluble than nonpolar analogs like 2-Chloro-5-methylthiazole (logP ~1.5–2.0 estimated).

Q & A

Q. What are the established synthetic routes for 2-Guanidino-5-hydroxymethylthiazole, and how can its purity be validated?

Synthesis of this compound typically involves multi-step reactions, starting with thiazole core functionalization. Key steps include introducing the guanidine group via nucleophilic substitution or coupling reactions, followed by hydroxymethylation. For purity validation, employ HPLC (High-Performance Liquid Chromatography) with UV detection and NMR (¹H/¹³C) for structural confirmation. Compare retention times and spectral data with reference standards. Additionally, elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Begin with in vitro antimicrobial testing using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293 or HeLa). Prioritize assays aligned with structural analogs (e.g., thiadiazole or imidazole derivatives), which often exhibit antimicrobial or anticancer properties. Document dose-response curves and IC₅₀ values to establish baseline activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and guanidine protonation states.
  • FT-IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH₂/OH stretches).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns.
    Cross-reference spectral data with computational predictions (e.g., DFT calculations) for accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Contradictions often arise from variations in assay conditions (e.g., pH, solvent, cell lines). Standardize protocols using CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity. Perform meta-analyses of published data, focusing on variables like compound solubility (use DMSO/water mixtures) and assay sensitivity. Validate findings with orthogonal assays (e.g., time-kill kinetics vs. MIC) .

Q. What strategies optimize the synthetic yield of this compound?

  • Reaction Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalyst Screening : Use Pd/C or Cu(I) for coupling reactions to enhance guanidine incorporation.
  • AI-Powered Retrosynthesis Tools : Platforms like PISTACHIO or Reaxys suggest efficient pathways by mining reaction databases. For one-step routes, prioritize precursors with high Template_relevance scores .

Q. How can computational methods predict the mechanism of action of this compound?

Perform molecular docking (AutoDock, Schrödinger) to identify potential protein targets (e.g., bacterial topoisomerases or kinases). Use MD (Molecular Dynamics) simulations to assess binding stability. Validate predictions with in vitro enzymatic assays (e.g., inhibition of DNA gyrase). Compare results with structurally related compounds (e.g., thiadiazole-triazole hybrids) to infer shared mechanisms .

Q. What are the challenges in scaling up this compound synthesis, and how are they addressed?

Scale-up issues include purification difficulties and exothermic side reactions. Mitigate via:

  • Continuous Flow Chemistry : Improves heat dissipation and reduces byproducts.
  • Green Solvent Substitution : Replace DMF with Cyrene® to enhance sustainability.
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature and catalyst loading .

Q. How do structural modifications of this compound impact its pharmacokinetic properties?

Introduce methyl or halogen groups to modulate lipophilicity (logP) and bioavailability. Assess ADMET profiles using in silico tools (e.g., SwissADME). Experimentally, measure metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis . Compare with unmodified analogs to identify optimal substituents .

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